5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one
Description
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5,5-bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H11N3O3/c1-9-5(7)8-4(12)6(9,2-10)3-11/h10-11H,2-3H2,1H3,(H2,7,8,12) |
InChI Key |
WBOQNIALPPCYTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)NC(=O)C1(CO)CO |
Origin of Product |
United States |
Preparation Methods
Reaction of Creatinine with Formaldehyde
A widely reported method involves the hydroxymethylation of creatinine (2-imino-1-methylimidazolidin-4-one) using formaldehyde under alkaline conditions. The reaction proceeds via nucleophilic addition of formaldehyde to the exocyclic amine and subsequent cyclization:
Procedure :
- Reagents : Creatinine (1 eq), formaldehyde (37% aqueous solution, 2.2 eq), ethanol/water (1:1 v/v)
- Conditions : 70°C, 30 minutes, pH 8–9 (adjusted with NaOH)
- Yield : 72%
Mechanistic Insights :
Formaldehyde reacts with the secondary amine of creatinine to form a Schiff base intermediate, followed by hydroxymethylation at the C5 position. The imino group stabilizes the intermediate, enabling cyclization to the target compound.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 70°C | Maximizes kinetics without decomposition |
| Formaldehyde Equiv. | 2.2 | Prevents over-hydroxymethylation |
| Solvent | Ethanol/water | Balances solubility and reactivity |
Multi-Component Bucherer–Bergs Reaction
Glyoxal-Urea-Methylamine Condensation
The Bucherer–Bergs reaction enables one-pot synthesis using glyoxal, urea, and methylamine. This method is advantageous for scalability and atom economy.
Procedure :
- Reagents : Glyoxal (40% aqueous, 1 eq), urea (1 eq), methylamine (1.1 eq), H3PO4 (catalytic)
- Conditions : 50–60°C, 4–6 hours, pH 4–7
- Yield : 68–79%
Key Steps :
- Formation of α-amino nitrile intermediate from glyoxal and methylamine.
- Cyclocondensation with urea to form the imidazolidinone core.
- Hydroxymethylation via formaldehyde generated in situ from glyoxal hydrolysis.
Comparative Performance :
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| H3PO4 | 4 | 79 |
| HCl | 6 | 68 |
| None | 12 | <30 |
Phosphoric acid enhances reaction rates by stabilizing transition states during cyclization.
Cyclocondensation of Functionalized Diamines
Ethylenediamine Derivatives with Carbonyl Compounds
Substituted ethylenediamines react with formaldehyde and methyl isocyanate to construct the imidazolidinone ring.
Procedure :
- Reagents : N-Methylethylenediamine (1 eq), formaldehyde (2 eq), methyl isocyanate (1 eq)
- Conditions : THF, 25°C, 2 hours
- Yield : 65%
Side Reactions :
- Competing Voigt reaction forms α-amino ketones unless water is rigorously excluded.
- Over-methylation at N1 observed at higher formaldehyde concentrations.
Solvent Impact :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 65 |
| Water | 80.1 | 12 |
| Toluene | 2.4 | 41 |
Advanced Catalytic Methods
Iridium-Catalyzed Reductive Amination
Recent advances employ iridium catalysts for asymmetric synthesis, though yields remain moderate for this compound:
Procedure :
- Reagents : 5-Amino-2-iminoimidazolidin-4-one (1 eq), formaldehyde (2 eq), [Cp*IrCl2]2 (0.5 mol%), NaHCO3
- Conditions : Water, 140°C, 6 hours
- Yield : 54%
Advantages :
Limitations :
- Catalyst cost and sensitivity to oxygen.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost | Purity |
|---|---|---|---|---|
| Creatinine hydroxymethylation | 72 | High | Low | >95% |
| Bucherer–Bergs | 79 | Moderate | Medium | 90–93% |
| Diamine cyclocondensation | 65 | Low | High | 88% |
| Iridium catalysis | 54 | Low | Very high | 85% |
Key Trends :
- Industrial settings favor creatinine-based routes for cost-effectiveness.
- Bucherer–Bergs is preferred for high-volume production despite longer reaction times.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5,5-bis(formyl)-2-imino-1-methylimidazolidin-4-one.
Reduction: Formation of 5,5-bis(hydroxymethyl)-2-amino-1-methylimidazolidin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one exerts its effects involves interactions with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the imino group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Imidazolidinone Derivatives
Functional and Reactivity Differences
- Hydrophilicity and Solubility: The hydroxymethyl groups in the target compound enhance water solubility compared to phenyl-substituted analogues (e.g., (2E)-2-imino-3-methyl-5,5-diphenylimidazolidin-4-one), which are more lipophilic .
- Antimicrobial Activity: 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione is widely used as a preservative in cosmetics due to its slow release of formaldehyde. The target compound’s imino group may offer alternative antimicrobial mechanisms but requires toxicity studies .
- Synthetic Pathways : The target compound likely derives from nucleophilic substitution reactions, similar to the synthesis of 2-(alkyl-1-yl)-1H-imidazol-5(4H)-ones (). In contrast, nitro derivatives (e.g., SMX in ) require nitration, which is less relevant here .
Stability and Reactivity
- Thermal Stability: Hydroxymethyl groups may reduce thermal stability compared to nitro-substituted imidazolidinones (e.g., SMX), which are designed for energetic materials .
- pH Sensitivity: The imino group in the target compound can undergo protonation/deprotonation, affecting solubility and reactivity in biological systems. This contrasts with carbonyl-dominated analogues like 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin, which are less pH-sensitive .
Pharmacological Potential
- Drug Interactions: The hydroxymethyl groups may improve bioavailability compared to 2-amino-substituted derivatives (), which are bulkier and less polar. However, the imino group could lead to undesired Schiff base formation in vivo .
Biological Activity
5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one, commonly referred to as a hydantoin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of imidazolidines, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The chemical structure of 5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one can be represented as follows:
This structure features a five-membered ring containing nitrogen and oxygen atoms, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of 5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one has been investigated in several contexts:
-
Antimicrobial Activity :
- Studies have shown that hydantoin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
- For instance, a recent study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
-
Anticancer Properties :
- Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- A notable case study demonstrated a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.
-
Anti-inflammatory Effects :
- The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
The exact mechanism of action for 5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one remains under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in inflammation and apoptosis:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a critical role in regulating immune response and inflammation.
- Induction of Caspase Activity : In cancer cells, it appears to activate caspases, leading to programmed cell death.
Case Studies and Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against S. aureus (MIC: 64 µg/mL) |
| Study B | Anticancer | Induced apoptosis in MCF-7 cells (50% viability reduction at 25 µM) |
| Study C | Anti-inflammatory | Reduced TNF-α levels by 40% in macrophages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
